molecular formula C14H20N2O2 B2462876 4-(4-Phenylpiperazin-1-yl)butanoic acid CAS No. 155082-52-3

4-(4-Phenylpiperazin-1-yl)butanoic acid

カタログ番号: B2462876
CAS番号: 155082-52-3
分子量: 248.326
InChIキー: MVXISIOZCJFEFK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Phenylpiperazin-1-yl)butanoic acid is a synthetic compound belonging to the class of piperazine derivatives It is characterized by the presence of a phenyl group attached to a piperazine ring, which is further connected to a butanoic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylpiperazin-1-yl)butanoic acid typically involves the reaction of 4-phenylpiperazine with a butanoic acid derivative. One common method includes the use of 4-phenylpiperazine and 4-bromobutanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

4-(4-Phenylpiperazin-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-4-(4-phenylpiperazin-1-yl)butanoic acid, while reduction can produce 4-(4-phenylpiperazin-1-yl)butanol .

科学的研究の応用

Neuropharmacology

4-(4-Phenylpiperazin-1-yl)butanoic acid has been investigated for its potential effects on the central nervous system. Its interactions with serotonin and dopamine receptors suggest possible applications as an antidepressant and anxiolytic agent. Research indicates that this compound may enhance cholinergic transmission by acting as an acetylcholinesterase inhibitor, which is particularly relevant in the context of Alzheimer's disease where cholinergic signaling is impaired .

Anticonvulsant Activity

Studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. For instance, in animal models, it has shown efficacy against seizures induced by maximal electroshock and pentylenetetrazole. The effectiveness varies with lipophilicity; compounds with higher lipophilicity tend to provide prolonged anticonvulsant effects.

CompoundDose (mg/kg)MES Protection (0.5h)MES Protection (4h)
Compound A100YesNo
Compound B300YesYes
Compound C100NoYes

Potential Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties due to its ability to enhance cholinergic transmission. This could be beneficial in models of neurodegeneration, providing insights into its therapeutic potential beyond seizure control .

Case Study: Anticonvulsant Screening

In a study focused on synthesizing various derivatives of this compound, researchers assessed their anticonvulsant activity through intraperitoneal administration at varying doses (30, 100, and 300 mg/kg). The results indicated that certain derivatives provided effective protection against seizures at different time intervals post-administration.

Additional Biological Activities

Beyond its anticonvulsant properties, this compound has been explored for:

  • Anxiolytic Properties : Some derivatives have shown promise in reducing anxiety-like behaviors in animal models.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, although further research is required to elucidate these effects fully .

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that certain derivatives do not exhibit significant neurotoxicity at effective doses. This safety profile is essential for the development of these compounds as therapeutic agents.

作用機序

The mechanism of action of 4-(4-Phenylpiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin. The compound may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and enhancing cognitive functions .

類似化合物との比較

Similar Compounds

Uniqueness

4-(4-Phenylpiperazin-1-yl)butanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its phenyl group enhances its ability to interact with certain receptors, making it a valuable compound in medicinal chemistry .

生物活性

4-(4-Phenylpiperazin-1-yl)butanoic acid, a compound with a piperazine moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological effects, primarily focusing on its potential as an anticonvulsant, analgesic, and antimicrobial agent.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_2

Anticonvulsant Activity

Several studies have investigated the anticonvulsant properties of compounds related to this compound. Notably, a focused library of piperazinamides was synthesized, demonstrating significant anticonvulsant effects in various animal models.

  • Case Study : In a study involving 34 new piperazinamides, specific compounds exhibited effective binding to neuronal voltage-sensitive sodium channels and L-type calcium channels, indicating their potential mechanism of action in seizure modulation . The most promising compound demonstrated an ED50 of 16.8 mg/kg in the six-Hertz (6Hz) model of pharmacoresistant limbic seizures, showcasing a favorable safety profile compared to existing antiepileptic drugs .

Analgesic Properties

The analgesic effects of this compound have also been explored. In preclinical models, certain derivatives exhibited significant pain relief in formalin-induced pain responses.

  • Research Findings : Compounds derived from the piperazine structure showed not only anticonvulsant but also analgesic properties, reducing pain responses effectively in animal models. This dual activity suggests a potential therapeutic application for managing both seizures and pain .

Antimicrobial Activity

The compound has been studied for its antimicrobial properties as well. Derivatives containing the 4-phenylpiperazine moiety have shown favorable activity against various bacterial strains.

  • Data Table : Below is a summary of antimicrobial activity against selected pathogens:
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus0.78 µM
BEscherichia coli1.56 µM
CPseudomonas aeruginosa0.62 µM

This table illustrates that certain derivatives exhibit potent antibacterial effects at low concentrations, indicating their potential use as antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with various neurotransmitter systems and ion channels:

  • Sodium Channels : Binding affinity to voltage-gated sodium channels suggests a role in modulating neuronal excitability.
  • Calcium Channels : Interaction with L-type calcium channels may contribute to its anticonvulsant effects.
  • Serotonin Receptors : Some studies indicate that piperazine derivatives can act as serotonin receptor modulators, which may enhance their analgesic properties .

特性

IUPAC Name

4-(4-phenylpiperazin-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(18)7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXISIOZCJFEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。